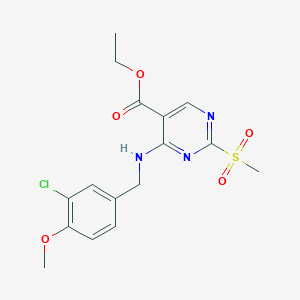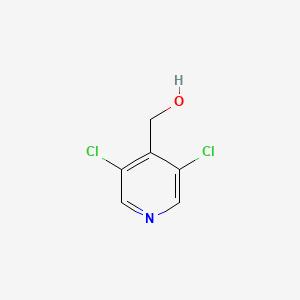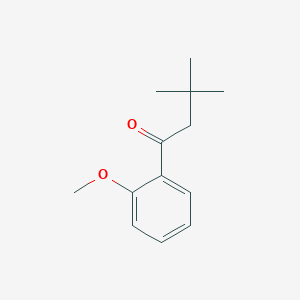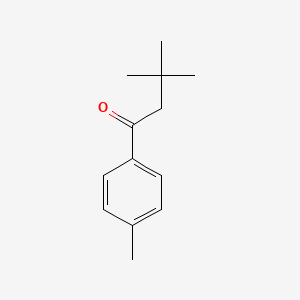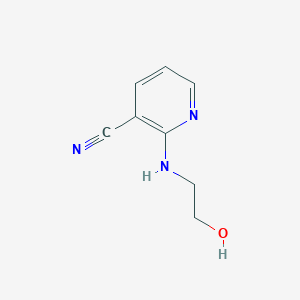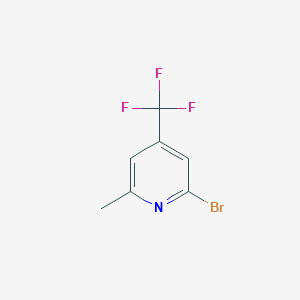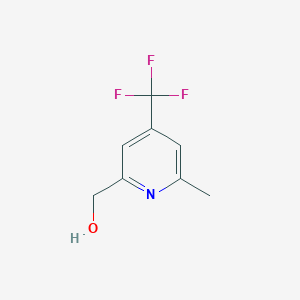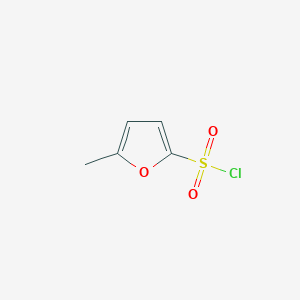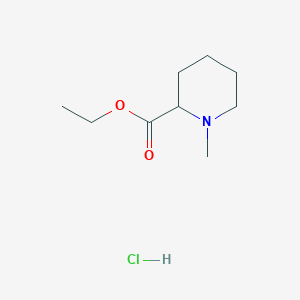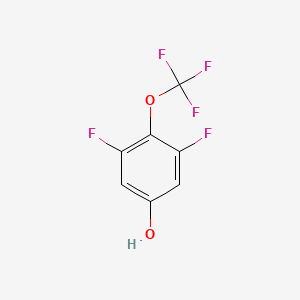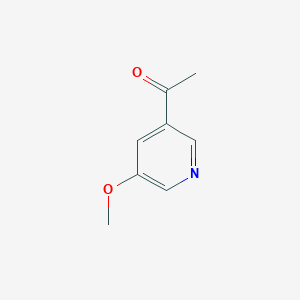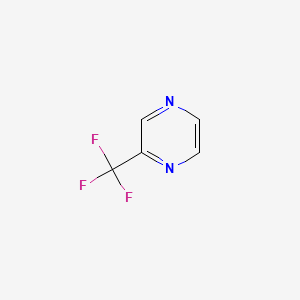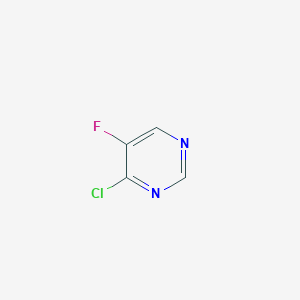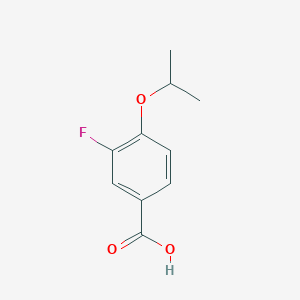![molecular formula C19H23BN2O3 B1319013 N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide CAS No. 864754-25-6](/img/structure/B1319013.png)
N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide” is likely an organic compound that contains a pyridine ring, a benzamide group, and a boronic ester group . These types of compounds are often used as intermediates in organic synthesis .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are typically synthesized through nucleophilic and amidation reactions .科学的研究の応用
Crystal Structure Analysis
Research has explored the crystal structure and molecular orientations of N-(pyridin-2-ylmethyl)benzamide derivatives. One study focused on the differences in orientation between pyridine and benzene rings, highlighting the unique structural properties of these compounds (Artheswari, Maheshwaran, & Gautham, 2019).
Synthesis and Molecular Structure
Studies have also delved into the synthesis and confirmation of molecular structures of related compounds. For instance, certain boric acid ester intermediates with benzene rings have been synthesized and their structures confirmed through various spectroscopic methods and single-crystal X-ray diffraction. These studies provide insights into the physicochemical properties and molecular structures of such compounds (Huang et al., 2021).
Aggregation Enhanced Emission
Another area of interest is the investigation of compounds with aggregation-enhanced emission (AEE) properties. Research in this domain focuses on the luminescence of compounds in different states and their multi-stimuli-responsive properties, which are significant in the development of advanced materials and sensors (Srivastava et al., 2017).
Optimized Synthesis for Medicinal Compounds
The optimized synthesis of certain pyrazolo[1,5-a]pyridines, which are medicinally significant, is another application. These syntheses involve Suzuki coupling and are essential for high-throughput chemistry and large-scale production of these compounds (Bethel et al., 2012).
将来の方向性
作用機序
Target of Action
Similar compounds have been shown to interact with various targets, such as zirconium sulfophenylphosphonate
Mode of Action
It’s known that similar compounds can form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been used in suzuki-miyaura cross-coupling reactions , which suggests that this compound may also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (20807 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and distribution characteristics
Result of Action
Similar compounds have been used in the preparation of aminothiazoles as γ-secretase modulators , suggesting that this compound may have similar effects.
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)16-7-5-15(6-8-16)17(23)22-13-14-9-11-21-12-10-14/h5-12H,13H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBHWKCYJNXKNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592256 |
Source


|
| Record name | N-[(Pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864754-25-6 |
Source


|
| Record name | N-(4-Pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864754-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

